1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a trifluoromethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often require an inert atmosphere and specific solvents like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: The trifluoromethylthio group can participate in coupling reactions, forming new carbon-sulfur bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can facilitate nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of specific pathways and biological activities .
Comparison with Similar Compounds
- 1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethylthio)benzene
- 1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene
- 3-Chloropropylbenzene
Uniqueness: this compound is unique due to the presence of both the ethyl and trifluoromethylthio groups, which confer distinct chemical and physical properties. These features differentiate it from other similar compounds and make it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H14ClF3S |
---|---|
Molecular Weight |
282.75 g/mol |
IUPAC Name |
2-(3-chloropropyl)-4-ethyl-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14ClF3S/c1-2-9-5-6-11(17-12(14,15)16)10(8-9)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
SWDGWEZPBIRZFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)SC(F)(F)F)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.